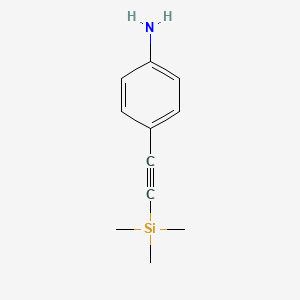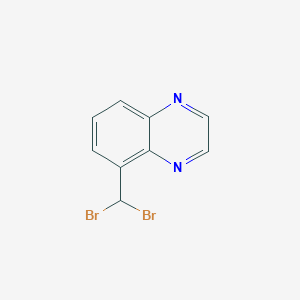
5-(Dibromomethyl)quinoxaline
Übersicht
Beschreibung
5-(Dibromomethyl)quinoxaline is a chemical compound with the molecular formula C9H6Br2N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, can be synthesized through various methods . Recent advances in the synthesis of quinoxaline have led to the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of 5-(Dibromomethyl)quinoxaline consists of a quinoxaline core with two bromine atoms attached to a methyl group at the 5-position . The understanding of the methods and mechanisms of the reactions presented will allow synthetic chemists to extend these ideas to other processes in achieving their goals .Chemical Reactions Analysis
Quinoxalines, including 5-(Dibromomethyl)quinoxaline, have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . They have been synthesized via many different methods of synthetic strategies .Physical And Chemical Properties Analysis
5-(Dibromomethyl)quinoxaline has a molecular weight of 301.97 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
DNA Cleaving Agents
Quinoxaline derivatives, including those related to 5-(Dibromomethyl)quinoxaline, have been explored as DNA cleaving agents. Research has shown that certain quinoxaline-carbohydrate hybrids can effectively cleave double-stranded DNA upon irradiation with long-wavelength UV light (Toshima et al., 2002). This property makes them potentially useful for applications in molecular biology and genetics.
Synthesis of Heterocyclic Compounds
5-(Dibromomethyl)quinoxaline is an important intermediate in the synthesis of various heterocyclic compounds. A study described the synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline, emphasizing its role as a key intermediate for heterocyclic fullerene derivatives in Diels-Alder reactions (Huang Li-sha, 2002).
Pharmacological Applications
Quinoxalines, including derivatives of 5-(Dibromomethyl)quinoxaline, have diverse pharmacological uses. They exhibit various effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties. These derivatives are crucial in developing drugs for treating diseases like cancer, AIDS, and infectious diseases (Khatoon & Abdulmalek, 2021).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids, including those related to 5-(Dibromomethyl)quinoxaline, have shown promising results as antimicrobial and antiprotozoal agents. These compounds have been evaluated for their effectiveness against various microbial and protozoal infections (Patel et al., 2017).
Corrosion Inhibition
Quinoxaline derivatives are used in industrial applications as corrosion inhibitors for metals and alloys. Their structure, featuring nitrogen and aromatic rings, provides effective coverage and protection for metallic surfaces (Chauhan et al., 2020).
Organic Light Emitting Diodes
Quinoxaline derivatives, including those structurally related to 5-(Dibromomethyl)quinoxaline, have been synthesized for use in organic light emitting diodes (OLEDs), particularly as red light emitting materials. These compounds have shown good thermal stability and promising emission characteristics (Jang et al., 2011).
Anticancer Evaluation
Various quinoxaline derivatives have been synthesized and evaluated for theiranticancer properties. Research has shown that some of these compounds exhibit significant activity against certain cancer cells, making them potential candidates for developing new anticancer drugs (Kotb et al., 2007).
Synthesis of Novel Quinoxaline Derivatives for Agricultural Use
Quinoxaline derivatives have been synthesized and tested as antimicrobial agents against plant pathogens. These compounds, related to 5-(Dibromomethyl)quinoxaline, have shown significant antibacterial and antifungal activities, suggesting their potential as agricultural bactericides and fungicides (Tang et al., 2022).
Photophysical Properties and Applications
Studies on expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxalines have explored their photophysical properties, including fluorescence in solution and solid state. These properties make them suitable for various applications, including as chemosensors and in optoelectronic devices (Merkt & Müller, 2018).
Green Synthesis of Quinoxaline
Environmentally friendly methods for synthesizing quinoxaline have been developed, using natural catalysts like fruit juice. This approach aligns with green chemistry principles, offering an efficient, sustainable, and cost-effective method for producing quinoxaline derivatives (Sheikh et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, have shown promise in various fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Eigenschaften
IUPAC Name |
5-(dibromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNTZZRPOFREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423750 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dibromomethyl)quinoxaline | |
CAS RN |
958994-25-7 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



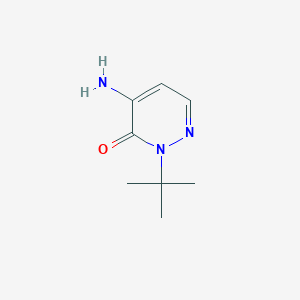

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
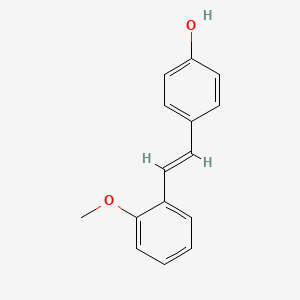
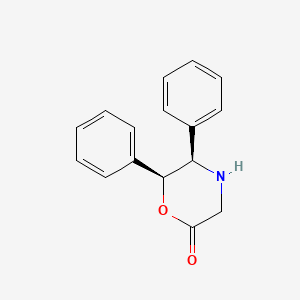
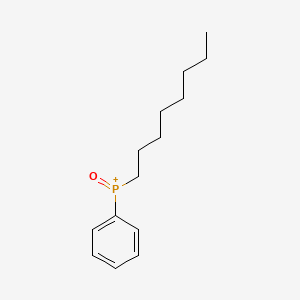



![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
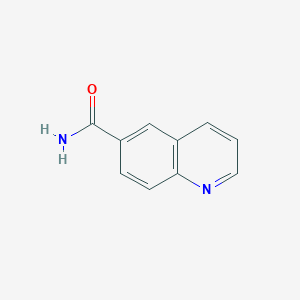
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
